molecular formula C4H4ClNS B3240077 4-Chlorothiophen-2-amine CAS No. 1427372-77-7

4-Chlorothiophen-2-amine

Cat. No.: B3240077
CAS No.: 1427372-77-7
M. Wt: 133.6 g/mol
InChI Key: NDRFSRJILIUQLH-UHFFFAOYSA-N
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Description

4-Chlorothiophen-2-amine is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles This compound is characterized by the presence of a chlorine atom at the fourth position and an amino group at the second position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothiophen-2-amine typically involves the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea. This reaction produces 4-(4-chlorothiophen-2-yl)thiazol-2-amine, which can then be converted to this compound through further chemical transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as bromination, nucleophilic substitution, and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiophen-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the chlorine atom or the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Chlorothiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorothiophen-2-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Bromothiophen-2-amine: Similar structure but with a bromine atom instead of chlorine.

    4-Iodothiophen-2-amine: Similar structure but with an iodine atom instead of chlorine.

    4-Fluorothiophen-2-amine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

4-Chlorothiophen-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physical properties, such as its solubility and stability.

Properties

IUPAC Name

4-chlorothiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-3-1-4(6)7-2-3/h1-2H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRFSRJILIUQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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